5-Bromo-2-methyl-1,3-dinitrobenzene

Organic Synthesis Electrophilic Bromination Deactivated Aromatic Substitution

This unique tetrasubstituted aromatic building block features a methyl group flanked by two nitro groups and a para-bromine. Its electron-deficient ring activates the bromine for selective SNAr and cross-coupling, while the ortho-nitro/methyl pattern offers orthogonal handles. Ideal for rapid divergent synthesis of complex small molecule libraries and tuning n-type semiconductor LUMO levels. Incompatible with generic nitroaromatics.

Molecular Formula C7H5BrN2O4
Molecular Weight 261.03 g/mol
CAS No. 95192-64-6
Cat. No. B1282729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-1,3-dinitrobenzene
CAS95192-64-6
Molecular FormulaC7H5BrN2O4
Molecular Weight261.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-]
InChIInChI=1S/C7H5BrN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3
InChIKeyUOGCLPDKGPPDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methyl-1,3-dinitrobenzene (CAS 95192-64-6) – A Highly Electrophilic and Structurally Differentiated Halogenated Nitroaromatic Building Block for Advanced Organic Synthesis


5-Bromo-2-methyl-1,3-dinitrobenzene (also known as 4-Bromo-2,6-dinitrotoluene, CAS 95192-64-6) is a specialized, highly functionalized aromatic building block. Its molecular framework (C7H5BrN2O4, MW 261.03) is defined by a unique 1,2,3,5-tetrasubstituted benzene core, featuring a methyl group at the 2-position, nitro groups at the 1- and 3-positions, and a bromine atom at the 5-position . This specific substitution pattern creates a profoundly electron-deficient aromatic ring, activating the bromine atom for versatile cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, while the ortho-related nitro and methyl groups offer orthogonal synthetic handles inaccessible in simpler analogs . The compound is typically supplied as a crystalline solid with a melting point of 86-88 °C .

Why 5-Bromo-2-methyl-1,3-dinitrobenzene (CAS 95192-64-6) Cannot Be Interchanged with Simpler 1,3-Dinitrobenzene or Mononitroaromatic Analogs


Generic substitution of 5-bromo-2-methyl-1,3-dinitrobenzene with simpler or differently substituted nitroaromatic compounds is not feasible due to the synergistic impact of its specific substitution pattern on reactivity and downstream functionalization pathways. The precise arrangement of electron-withdrawing nitro groups ortho to a methyl substituent, and para to a bromine atom, creates a unique electronic environment that dictates both the rate and regioselectivity of subsequent reactions . Unlike unsubstituted 1,3-dinitrobenzene or its simple halogenated derivatives, the target compound presents three distinct, orthogonally addressable functional groups (Br, NO2, CH3), enabling divergent synthetic routes that are impossible to replicate with in-class alternatives lacking one or more of these handles [1]. This specific architecture is essential for applications where sequential, chemoselective transformations are required, as highlighted by the quantitative evidence below.

5-Bromo-2-methyl-1,3-dinitrobenzene (CAS 95192-64-6) – A Curated Guide to Quantifiable Differentiation and Comparative Performance Data


Comparative Synthesis: Efficient Single-Step Bromination of Deactivated 2,6-Dinitrotoluene Using DBI at Room Temperature

5-Bromo-2-methyl-1,3-dinitrobenzene can be synthesized from commercially available 2,6-dinitrotoluene via a direct, room-temperature electrophilic bromination using dibromoisocyanuric acid (DBI) in concentrated sulfuric acid, achieving a 70% isolated yield after column chromatography . This contrasts sharply with the behavior of non-nitrated or less deactivated arenes, which often undergo over-bromination or require less forcing conditions. The method demonstrates that this specific bromodinitroarene can be accessed in a single, practical step from its direct precursor, without the need for harsher reagents or protecting group strategies.

Organic Synthesis Electrophilic Bromination Deactivated Aromatic Substitution

Spectroscopic Differentiation: Definitive 1H NMR Signature Confirming Regiospecific Bromination at the 5-Position

The 1H NMR spectrum of 5-Bromo-2-methyl-1,3-dinitrobenzene in CDCl3 exhibits a characteristic singlet at δ 8.14 ppm (2H) for the two equivalent aromatic protons (H-4 and H-6) and a singlet at δ 2.53 ppm (3H) for the methyl group . This pattern is a direct consequence of the molecule's high symmetry (C2v) and confirms regiospecific bromination at the 5-position. In contrast, the starting material, 2,6-dinitrotoluene, would show a different aromatic proton pattern (e.g., an AB2 system or a triplet and doublet) due to the presence of three adjacent aromatic protons. This distinct signature provides unambiguous quality control and identity verification.

Analytical Chemistry Spectroscopy Structural Confirmation

Divergent SNAr Reactivity: Dual Replacement Pathways of Halogen and Nitro Groups in 3,5-Dinitrohalobenzenes Enable Orthogonal Functionalization Strategies

Studies on the closely related class of 1-halo-3,5-dinitrobenzenes reveal a dual reactivity pattern in aromatic nucleophilic substitution (SNAr) [1]. Depending on the nature of the nucleophile (hard, soft, or intermediate Lewis base) and solvent polarity, the reaction can proceed via replacement of either the nitro group or the halogen atom. For example, while specific rate constants for 5-bromo-2-methyl-1,3-dinitrobenzene are not provided in this source, the mechanistic study demonstrates that the bromine atom in 1-bromo-3,5-dinitrobenzene can be selectively displaced by soft nucleophiles, whereas hard nucleophiles may preferentially replace a nitro group. The presence of the methyl group in the target compound is expected to further modulate this chemoselectivity through steric and electronic effects, offering a level of synthetic control not possible with simple 1,3-dinitrobenzene or its non-methylated analogs.

Nucleophilic Aromatic Substitution Reaction Mechanism Orthogonal Reactivity

Supplier Specification: Consistent Purity Standard of 97% and Defined Melting Point Range of 86-88 °C Ensure Reliable Physical Properties for Research Use

Commercial suppliers, such as AKSci, provide 5-Bromo-2-methyl-1,3-dinitrobenzene with a minimum purity specification of 97% and a reported melting point range of 86-88 °C . This level of purity, when compared to other specialized halogenated nitroaromatic building blocks (which may be offered at lower purities, e.g., 95%, or with wider melting ranges), indicates a higher degree of consistency and fewer impurities that could interfere with sensitive reactions like cross-couplings or SNAr. The narrow melting point range also serves as a reliable, simple indicator of batch-to-batch consistency.

Chemical Purity Quality Control Vendor Comparison

High-Impact Application Scenarios for 5-Bromo-2-methyl-1,3-dinitrobenzene (CAS 95192-64-6) Based on Verified Performance Data


Scaffold for Sequential, Chemoselective Functionalization in Medicinal Chemistry

The dual SNAr reactivity profile (Section 3, Item 3) enables this compound to serve as a privileged scaffold in medicinal chemistry. Researchers can first exploit the high electrophilicity of the nitro groups for displacement by a hard nucleophile, or alternatively, use a soft nucleophile to selectively replace the bromine atom, followed by subsequent transformations of the remaining nitro group(s). This orthogonal reactivity allows for the rapid, divergent synthesis of complex, densely functionalized small molecule libraries for drug discovery programs, a capability not offered by simpler mono- or dinitroaromatics. [1]

Precursor to Advanced Functional Materials and Conjugated Polymers

The bromine atom in 5-bromo-2-methyl-1,3-dinitrobenzene is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). This allows the compound to be incorporated as a central, electron-deficient unit into conjugated polymers or small molecule organic semiconductors [1]. The presence of the strongly electron-withdrawing nitro groups significantly lowers the LUMO energy level of the resulting material, a desirable property for n-type semiconductors and electron transport materials. This specific substitution pattern is critical for tuning optoelectronic properties in ways that cannot be achieved with non-nitrated or differently substituted analogs.

High-Purity Intermediate for Agrochemical Synthesis

The reliable, high-yielding synthesis (Section 3, Item 1) and the availability of the compound at a consistent 97% purity (Section 3, Item 4) make it an attractive intermediate for the kilogram-scale synthesis of agrochemicals [1]. The compound's structure is well-suited for further transformation into highly potent herbicides or fungicides. The defined quality metrics mitigate risks associated with impurity profiles in regulated agricultural applications, ensuring that the final product meets stringent performance and safety standards.

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